Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
Overview
Description
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methylamine group. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroethoxy group to other functional groups.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
- 4-(2,2,2-Trifluoroethoxy)benzylamine
- 4-(2,2,2-Trifluoroethoxy)phenylmethanol
Comparison: this compound is unique due to the presence of both a trifluoroethoxy group and a methylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, compared to similar compounds that may lack one of these functional groups .
Biological Activity
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biomolecules. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its passage through biological membranes and allowing it to interact with specific molecular targets such as enzymes and receptors.
The mechanism of action involves the modulation of target proteins' activity through binding interactions. The trifluoroethoxy substituent may increase binding affinity, which is crucial for the compound's biological efficacy. This interaction can lead to various downstream effects depending on the specific target involved.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds structurally similar to this compound. For instance, a series of N-aryl-N-methyl compounds demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Compounds with fluorine substituents showed enhanced activity compared to controls like sorafenib, particularly in the MCF7 cell line where some compounds had IC50 values under 5 μM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Pharmacological Applications
This compound is being investigated for its potential therapeutic applications in drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases, including cancer and possibly other conditions influenced by enzymatic activity.
Case Studies
- Antiproliferative Studies : In vitro studies have shown that compounds similar to this compound can induce cell cycle arrest in cancer cells. For example, treatment with a related compound resulted in a concentration-dependent increase in cells arrested in the G2/M phase of the cell cycle .
- Mechanistic Insights : Further research indicated that modifications to the phenyl ring structure could significantly influence the biological activity of related compounds. For instance, substituents like trifluoromethyl groups were associated with increased potency against specific cancer cell lines .
Properties
IUPAC Name |
N-methyl-1-[4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-8-2-4-9(5-3-8)15-7-10(11,12)13/h2-5,14H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLFZUYZWTLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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